6-Sulfanylpyrimidine-4-carboxylic acid
Description
Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research
The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and biological science. nih.gov Its historical and ongoing significance stems primarily from its presence at the core of life's genetic blueprint; the nucleobases cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives. nih.gov This fundamental biological role has inspired chemists to explore pyrimidine derivatives for a vast range of applications.
In contemporary research, pyrimidines are recognized as a "privileged scaffold," meaning their structure is frequently found in biologically active compounds. sigmaaldrich.com The pyrimidine core is a key component in numerous synthetic drugs and dyes, as well as natural products like vitamins and alkaloids. researchgate.net The versatility of the pyrimidine ring allows for functionalization at multiple positions, making it a crucial building block in the synthesis of novel molecules. nih.gov Consequently, pyrimidine derivatives have been successfully developed into a wide spectrum of therapeutic agents, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive drugs. researchgate.netrsc.org Fusing the pyrimidine ring with other heterocyclic systems has given rise to hybrid structures with enhanced pharmacological properties, such as purines and pteridines, further cementing the importance of this heterocycle in medicinal chemistry. researchgate.net
Overview of Pyrimidine Carboxylic Acid Derivatives in Synthetic Chemistry and Chemical Biology
Attaching a carboxylic acid group to the pyrimidine ring creates pyrimidine carboxylic acids, a class of compounds that serve as exceptionally versatile intermediates in both synthetic chemistry and chemical biology. medchemexpress.comcaymanchem.com The carboxylic acid functional group provides a reactive handle for a multitude of chemical transformations, most notably the formation of esters, amides, and acid halides through nucleophilic acyl substitution. uomustansiriyah.edu.iqlibretexts.org This reactivity is extensively exploited in medicinal chemistry to synthesize libraries of compounds with modified properties.
Pyrimidine carboxylic acids are key building blocks in the development of pharmaceuticals and agrochemicals. medchemexpress.comsigmaaldrich.com For instance, research has shown their utility in creating antiviral and anticancer agents. medchemexpress.comsigmaaldrich.com Specific examples from the scientific literature underscore their value:
Antiviral Agents: 4,5-Dihydroxypyrimidine carboxylic acids have been identified as a valuable scaffold for developing antivirals targeting enzymes like the human cytomegalovirus (HCMV) pUL89 endonuclease. synquestlabs.com
Enzyme Inhibitors: Derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been designed and synthesized as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.gov
Antimicrobial Agents: Thieno[2,3-d]pyrimidine-4-carboxylic acids have been used as a foundation to synthesize novel amides with significant antimicrobial activity. uran.ua
These examples demonstrate that the pyrimidine carboxylic acid scaffold is a validated starting point for the rational design of new bioactive molecules.
Structural Features and Chemical Relevance of the 6-Sulfanylpyrimidine-4-carboxylic Acid Scaffold
The this compound scaffold is a specific arrangement that combines the pyrimidine ring with two highly functional groups: a carboxylic acid at position 4 and a sulfanyl (B85325) (also known as mercapto or thiol) group at position 6. While detailed studies on this exact molecule are not widely available, its chemical relevance can be inferred from the well-established reactivity of its constituent parts and data from closely related analogues.
Structural Features: The molecule possesses three key structural components that dictate its chemical behavior:
The Pyrimidine Ring: An electron-deficient aromatic system that influences the acidity and reactivity of the attached functional groups.
The Carboxylic Acid Group (-COOH): A versatile functional group that can act as a hydrogen bond donor and acceptor, participate in metal chelation, and be readily converted into a variety of derivatives such as esters and amides. uomustansiriyah.edu.iqresearchgate.net
The Sulfanyl Group (-SH): A nucleophilic group that can exist in tautomeric equilibrium with its thione form (-C=S). It is readily alkylated and can be oxidized. This group is a known pharmacophore in various enzyme inhibitors. nih.gov
A general synthetic strategy for mercaptopyrimidines involves the condensation of a β-dicarbonyl compound with thiourea (B124793). orgsyn.org The synthesis of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives, for example, was achieved using ketoenol acids and thiourea as the starting materials, suggesting a plausible pathway for assembling the 6-sulfanyl-4-carboxylic acid core. nih.gov
Chemical Relevance: The combination of a carboxylic acid and a sulfanyl group on a pyrimidine ring creates a scaffold with significant potential in medicinal chemistry and materials science. The dual functionality allows for orthogonal chemical modifications, enabling the synthesis of diverse molecular structures. The relevance is highlighted by research on analogous compounds:
Enzyme Inhibition: The demonstrated success of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as xanthine oxidase inhibitors strongly suggests that the 6-sulfanyl-4-carboxylic acid scaffold is also a promising candidate for designing inhibitors of metalloenzymes, where the thiol and carboxyl groups can coordinate to a metal center in the active site. nih.gov
Drug Discovery: Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been developed as potent and selective A3 adenosine (B11128) receptor antagonists, indicating the value of the mercaptopyrimidine motif in designing receptor ligands. researchgate.net
Bioconjugation and Materials: Mercapto-substituted carboxylic acids, such as 6-mercaptopyridine-3-carboxylic acid, are used to functionalize gold nanoparticles and prepare thiolated biopolymers, pointing to potential applications in diagnostics and drug delivery systems. sigmaaldrich.com
The this compound scaffold thus represents a valuable, albeit underexplored, building block with inherent features that are highly sought after in modern chemical research.
Data Tables
Table 1: Physicochemical Properties of Related Pyrimidine Carboxylic Acids This table provides data for known pyrimidine carboxylic acid derivatives to offer context for the properties of the title compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Pyrimidine-4-carboxylic acid | 31462-59-6 | C₅H₄N₂O₂ | 124.10 | 210-215 |
| 6-Methylpyrimidine-4-carboxylic acid | 138538-42-8 | C₆H₆N₂O₂ | 138.12 | Not Available |
| 2-(Methylsulfanyl)pyrimidine-4-carboxylic acid | 100547-92-0 | C₆H₆N₂O₂S | 170.19 | Not Available |
| 4,6-Dihydroxy-2-mercaptopyrimidine (2-Thiobarbituric acid) | 504-17-6 | C₄H₄N₂O₂S | 144.15 | >300 (dec.) |
Data sourced from publicly available chemical databases.
Table 2: Biological Activity of Related Mercaptopyrimidine Derivatives This table summarizes the biological targets or applications of compounds structurally related to this compound.
| Compound Class | Biological Target / Application | Reference |
| 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives | Xanthine Oxidase (XO) Inhibitors | nih.gov |
| 4-Amino-6-hydroxy-2-mercaptopyrimidine derivatives | A₃ Adenosine Receptor (A₃AR) Antagonists | researchgate.net |
| Thieno[2,3-d]pyrimidine-4-carboxylic acid amides | Antimicrobial Agents | uran.ua |
Structure
3D Structure
Properties
CAS No. |
6944-71-4 |
|---|---|
Molecular Formula |
C5H4N2O2S |
Molecular Weight |
156.16 g/mol |
IUPAC Name |
4-sulfanylidene-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c8-5(9)3-1-4(10)7-2-6-3/h1-2H,(H,8,9)(H,6,7,10) |
InChI Key |
MUXZDFMLVLXPMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=NC1=S)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity, Transformations, and Derivatization of 6 Sulfanylpyrimidine 4 Carboxylic Acid
Reactivity of the Pyrimidine (B1678525) Ring System
The pyrimidine ring is a six-membered diazine with nitrogen atoms at positions 1 and 3. slideshare.net This configuration significantly influences its aromatic character and reactivity.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. This deactivation makes the ring system generally resistant to electrophilic aromatic substitution (EAS), a class of reactions where the aromatic ring acts as a nucleophile. slideshare.netmasterorganicchemistry.commasterorganicchemistry.com
In the rare instances that EAS reactions do occur on an unsubstituted pyrimidine, they preferentially take place at the C-5 position, which is the most electron-rich carbon in the ring. slideshare.net However, for 6-Sulfanylpyrimidine-4-carboxylic acid, the ring is further deactivated by the presence of the electron-withdrawing carboxylic acid group at C-4 and the sulfanyl (B85325) group at C-6. Consequently, the molecule is highly unreactive toward standard electrophilic substitution conditions.
In stark contrast to its inertness toward electrophiles, the electron-deficient pyrimidine ring is highly activated for nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. slideshare.netyoutube.com These positions are electronically poor and can readily accommodate nucleophilic attack, especially when bearing a suitable leaving group.
The synthesis of this compound and its derivatives often leverages this reactivity. A common synthetic precursor is 6-chloropyrimidine-4-carboxylic acid. nih.govnih.gov In this precursor, the chlorine atom at the C-6 position serves as an effective leaving group that can be displaced by various nucleophiles. The reaction with a sulfur nucleophile, such as a sodium or potassium salt of a thiol, yields the corresponding 6-sulfanyl derivative. This type of transformation is well-documented for analogous heterocyclic systems, such as the synthesis of 6-(arylsulfanyl)pyrazine-2-carboxamides from their 6-chloro counterparts. nih.gov
The general mechanism for this substitution involves two main steps:
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom (C-6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com
Elimination: The leaving group (e.g., chloride) is expelled, and the aromaticity of the pyrimidine ring is restored.
The high reactivity of the C-6 position is further demonstrated by the displacement of the chloro group by other nucleophiles, such as various amines, to produce a wide range of 6-aminopyrimidine-4-carboxamides. nih.gov
The pyrimidine nucleus can undergo both oxidation and reduction, though the specific conditions and outcomes are influenced by the ring's substituents.
Reduction: Due to their comparatively lower aromaticity, pyrimidines are more readily reduced than analogous six-membered rings like pyridine. researchgate.net The C-5/C-6 double bond is particularly susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ with a Palladium catalyst) or chemical reduction with reagents like sodium borohydride (B1222165) can lead to the formation of dihydropyrimidines or fully saturated tetrahydropyrimidine (B8763341) derivatives. researchgate.netumich.edu In biological contexts, enzymes such as dihydropyrimidine (B8664642) dehydrogenases perform a similar function, reducing pyrimidines like uracil (B121893) and thymine. umich.edu
Oxidation: Direct oxidation of the pyrimidine ring itself is not a common transformation. However, substituents on the ring can be oxidized. For instance, alkyl groups attached to the pyrimidine nucleus can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group at the C-4 position undergoes typical reactions characteristic of this functional group, including esterification, amidation, and decarboxylation.
The conversion of the carboxylic acid to esters and amides is a fundamental and widely used transformation for derivatizing this compound. These reactions typically proceed by activating the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.
Esterification: Esters can be synthesized via several methods. The classic Fischer esterification involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comscienceready.com.au This is a reversible reaction, and the equilibrium is typically driven towards the product by removing the water formed during the reaction or by using the alcohol as the solvent. masterorganicchemistry.comscienceready.com.au Alternatively, coupling agents can be employed under milder conditions. A common method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org
Amidation: Amide bond formation is crucial in medicinal chemistry. It can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine. nih.gov More direct, one-pot methods utilize peptide coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient for the direct formation of amides from carboxylic acids and amines under mild conditions. nih.gov
| Transformation | Reagents | Description | Reference |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (R-OH), H₂SO₄ (cat.) | Acid-catalyzed reaction with an alcohol, often requiring heat and removal of water to favor ester formation. | masterorganicchemistry.comscienceready.com.au |
| Esterification (Coupling) | Alcohol (R-OH), DCC, DMAP | Mild, high-yield reaction using a carbodiimide (B86325) coupling agent and a nucleophilic catalyst at room temperature. | orgsyn.org |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Two-step process where the carboxylic acid is first activated to an acyl chloride, which then readily reacts with an amine. | nih.gov |
| Amidation (Direct Coupling) | Amine (R-NH₂), HATU, Base (e.g., DIPEA) | A direct, one-pot method using a modern coupling reagent to form the amide bond under mild conditions. | nih.gov |
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), from heteroaromatic carboxylic acids is highly dependent on the position of the carboxyl group relative to the ring's heteroatoms. libretexts.orgstackexchange.com For pyrimidine-4-carboxylic acid, the proximity of the carboxyl group to the ring nitrogens is key.
The mechanism is thought to proceed in a manner analogous to the decarboxylation of pyridine-2-carboxylic acid (picolinic acid) and pyrimidine-2-carboxylic acid. stackexchange.comcdnsciencepub.com The reaction is facilitated by the protonation of one of the ring nitrogens, forming a zwitterion. This intermediate can then lose CO₂ to form a carbanion (or ylide) at the C-4 position. This carbanionic intermediate is significantly stabilized by the adjacent positively charged nitrogen atom, lowering the activation energy for the reaction. cdnsciencepub.com This process, often referred to as a Hammick-type mechanism, is a viable pathway for the decarboxylation of pyrimidine-4-carboxylic acids under appropriate thermal or acidic conditions.
Formation of Acid Halides and Anhydrides
The carboxylic acid group at the C4 position of the pyrimidine ring can be readily converted into more reactive acylating agents, such as acid halides and anhydrides. These intermediates are not typically isolated but are prepared in situ to facilitate subsequent reactions, like esterification or amidation.
Acid Halide Formation: The conversion of the carboxylic acid to an acid chloride is a standard transformation that significantly enhances the electrophilicity of the carbonyl carbon. This is commonly achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgijacskros.com The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. rsc.orgijacskros.com For instance, using thionyl chloride produces the highly reactive 6-sulfanylpyrimidine-4-carbonyl chloride, along with sulfur dioxide and hydrogen chloride as byproducts. ijacskros.com
Anhydride Formation: Acid anhydrides, both symmetrical and mixed, can be synthesized from the corresponding carboxylic acid. A common laboratory method involves the reaction of an acid chloride with a carboxylate salt. nih.govnih.govrsc.org For example, 6-sulfanylpyrimidine-4-carbonyl chloride can react with the sodium salt of another carboxylic acid to form a mixed anhydride. nih.govresearchgate.net Alternatively, symmetrical anhydrides can be formed by reacting the acid chloride with a carboxylate, which can be generated in situ by adding a base like pyridine. nih.govnih.gov Dehydrating agents can also be employed to form anhydrides directly from two equivalents of the carboxylic acid, though this is less common for this specific substrate. researchgate.net
| Reagent | Product Type | General Reaction |
| Thionyl Chloride (SOCl₂) | Acid Chloride | R-COOH → R-COCl |
| Oxalyl Chloride ((COCl)₂) | Acid Chloride | R-COOH → R-COCl |
| Acid Chloride + Carboxylate | Anhydride | R-COCl + R'-COO⁻ → R-CO-O-CO-R' |
Transformations of the Sulfanyl Group
The sulfanyl (thiol) group at the C6 position is a key site for a variety of chemical modifications, including oxidation, disulfide exchange, and nucleophilic substitution reactions.
S-Oxidation to Sulfoxides and Sulfones
The sulfur atom in the sulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone, which are important functional groups in many biologically active molecules. researchgate.net The degree of oxidation can be controlled by the choice of oxidant and the reaction conditions. uran.uaekb.eg
Sulfoxide Formation: Mild oxidizing agents are used for the selective conversion of the thiol (or its corresponding sulfide (B99878) derivative) to a sulfoxide. Common reagents include hydrogen peroxide (H₂O₂) under carefully controlled stoichiometry, or reagents like sodium periodate. ekb.eg The initial oxidation to the sulfoxide is generally faster than the subsequent oxidation to the sulfone. nih.gov
Sulfone Formation: Stronger oxidizing conditions or a stoichiometric excess of the oxidant are required to achieve the full oxidation to the sulfone. uran.ua Reagents such as excess hydrogen peroxide, often in the presence of a catalyst, or potassium permanganate can be used. researchgate.netnih.gov The resulting 6-sulfonylpyrimidine-4-carboxylic acid derivatives possess a significantly different electronic and steric profile compared to the parent thiol, which can profoundly impact their biological activity.
| Oxidation Level | Typical Reagents | Product Functional Group |
| First | Hydrogen Peroxide (controlled), Sodium Periodate | Sulfoxide (-SO-) |
| Second | Excess Hydrogen Peroxide, Potassium Permanganate | Sulfone (-SO₂-) |
Thiol-Disulfide Exchange Reactions
The thiol group of this compound can participate in thiol-disulfide exchange reactions. This is a common redox reaction in biological systems and a useful tool in synthetic chemistry. beilstein-journals.org The reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide and a new thiol. beilstein-journals.orgnih.gov
This reversible process allows this compound to form symmetrical homodimers (bis(4-carboxy-6-pyrimidinyl) disulfide) through oxidation or to form mixed disulfides by reacting with other disulfide-containing molecules. beilstein-journals.org The position of the equilibrium is dependent on the redox potential of the participating thiols and the pH of the medium, which influences the concentration of the reactive thiolate species. nih.gov These exchange reactions are fundamental to the function of many proteins and are implicated in redox signaling pathways.
Alkylation and Acylation Reactions
As a soft nucleophile, the sulfur atom of the sulfanyl group is readily alkylated and acylated. These reactions are typically performed under basic conditions to deprotonate the thiol and form the more nucleophilic thiolate anion.
S-Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or sodium hydroxide (B78521) leads to the formation of thioethers (sulfides). This S-alkylation is a robust method for introducing a wide variety of alkyl and aryl groups onto the sulfur atom.
S-Acylation: Acylation of the sulfanyl group can be achieved using acylating agents such as acyl chlorides or acid anhydrides. This reaction yields thioesters, which are valuable intermediates in organic synthesis. The secondary amino group, if present in a derivative, might compete in acylation reactions.
| Reaction Type | Reagent Class | Product Class |
| S-Alkylation | Alkyl Halides | Thioether (Sulfide) |
| S-Acylation | Acyl Chlorides, Anhydrides | Thioester |
Multi-Component Reactions and Heteroannulation Strategies
The dual functionality of this compound makes it an excellent candidate for use in multi-component reactions (MCRs) and heteroannulation strategies to build complex molecular architectures.
Multi-Component Reactions: MCRs, such as the Ugi or Passerini reactions, combine three or more starting materials in a single step to form a product that contains portions of all the reactants. nih.govresearchgate.net The carboxylic acid functionality of this compound can participate as the acid component in these reactions. For example, in an Ugi four-component reaction, an aldehyde, an amine, an isocyanide, and a carboxylic acid combine to form a bis-amide. researchgate.net Utilizing this compound in such a reaction would efficiently incorporate the pyrimidine scaffold into a larger, peptide-like molecule.
Heteroannulation Strategies: Heteroannulation refers to the formation of a new heterocyclic ring fused to an existing ring system. The sulfanyl group and an adjacent ring carbon of this compound can act as a dinucleophilic or electrophilic/nucleophilic pair to construct fused ring systems, most notably thieno[2,3-d]pyrimidines. rsc.orguran.ua A common strategy involves the reaction of a 2-aminothiophene-3-carbonitrile (B183302) derivative, which can be conceptually derived from a functionalized pyrimidine, to build the thienopyrimidine core. nih.gov More directly, a pyrimidine with a thiol group and a suitable ortho substituent can undergo intramolecular cyclization. For example, reaction with an α-haloketone would lead to alkylation at the sulfur, followed by intramolecular condensation to form the thiophene (B33073) ring fused to the pyrimidine core. This strategy is a powerful method for synthesizing diverse libraries of thieno[2,3-d]pyrimidines, a scaffold known for a wide range of biological activities. rsc.orgnih.govbeilstein-journals.org
Tautomerism and Conformational Analysis of Pyrimidine Derivatives
Tautomerism: this compound can exist in different tautomeric forms, primarily involving the migration of a proton between the sulfur atom and a ring nitrogen atom. This is known as thiol-thione tautomerism. The molecule can exist as the aromatic thiol form (6-sulfanyl) or the non-aromatic thione form (pyrimidin-6(1H)-thione). Spectroscopic and computational studies on related compounds like 6-mercaptopurine (B1684380) indicate that the thione form, often in conjunction with protonation at a ring nitrogen (e.g., N1-H), is typically the predominant tautomer in solution and in the solid state. researchgate.net The exact equilibrium is influenced by the solvent, pH, and temperature.
Conformational Analysis: The conformational flexibility of this compound primarily relates to the orientation of the carboxylic acid group relative to the pyrimidine ring. X-ray crystallography studies of pyrimidine-4-carboxylic acid show that the molecule is largely planar, with the carboxylate group being coplanar with the pyrimidine ring. ekb.eg This planarity is favored by conjugation between the ring and the carboxyl group. The molecules often arrange in sheets stabilized by intermolecular hydrogen bonds, typically between the carboxylic acid proton and a nitrogen atom of an adjacent pyrimidine ring. ekb.eg The introduction of the sulfanyl group at the C6 position is expected to influence the electronic properties and intermolecular packing but is unlikely to significantly alter the preference for a planar conformation of the core structure.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides atom-by-atom information on the chemical environment and connectivity.
The proton NMR (¹H NMR) spectrum of 6-Sulfanylpyrimidine-4-carboxylic acid is predicted to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Pyrimidine (B1678525) Ring Protons : The pyrimidine ring features two aromatic protons. The proton at the C2 position is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 8.5-9.0 ppm. The proton at the C5 position, adjacent to both the sulfanyl (B85325) and carboxylic acid groups, would also appear as a singlet, likely in the δ 7.5-8.0 ppm region.
Carboxylic Acid Proton (-COOH) : The proton of the carboxylic acid group is characteristically deshielded and appears as a broad singlet at a very downfield position, generally between δ 10-13 ppm. sigmaaldrich.com This signal's broadness is a result of hydrogen bonding, and it would disappear upon the addition of deuterium (B1214612) oxide (D₂O) due to proton-deuterium exchange. sigmaaldrich.com
Thiol Proton (-SH) : The thiol proton signal is often a sharp singlet and can appear over a broad range (typically δ 3-4 ppm), though its position can be highly variable depending on the solvent, concentration, and temperature. Like the carboxylic acid proton, it is exchangeable with D₂O.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | Exchangeable with D₂O. sigmaaldrich.com |
| H-2 | 8.5 - 9.0 | Singlet (s) | Proton on the pyrimidine ring. |
| H-5 | 7.5 - 8.0 | Singlet (s) | Proton on the pyrimidine ring. |
| -SH | 3.0 - 4.0 | Singlet (s) | Position is variable; exchangeable with D₂O. |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Carbonyl Carbon (-COOH) : The carbon of the carboxylic acid group is significantly deshielded and is expected to resonate in the δ 165-180 ppm range. wisc.edu
Pyrimidine Ring Carbons : The carbon atoms of the pyrimidine ring will have characteristic chemical shifts. The C4 and C6 carbons, being attached to electronegative nitrogen atoms and the electron-withdrawing carboxylic acid and sulfanyl groups respectively, will be found downfield. The C6 carbon, bonded to sulfur, is predicted to appear around δ 170-175 ppm. The C2 and C5 carbons are expected in the aromatic region, typically between δ 120-160 ppm. For instance, in the parent pyrimidine-4-carboxylic acid, the ring carbons appear at distinct positions that are influenced by the substituent. nih.gov
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 165 - 180 wisc.edu |
| C-6 (C-SH) | 170 - 175 |
| C-2 | 150 - 160 |
| C-4 (-COOH) | 145 - 155 |
| C-5 | 120 - 130 |
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show no cross-peaks for the pyrimidine protons as they are expected to be singlets with no vicinal proton neighbors to couple with.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would definitively link the ¹H signals for H-2 and H-5 to their corresponding carbon signals (C-2 and C-5) in the ¹³C spectrum.
NMR spectroscopy can also provide insights into the dynamic processes and preferred conformations of the molecule. A key aspect for this compound is the potential for thione-thiol tautomerism. The molecule can exist as the depicted thiol form (6-sulfanyl) or a thione tautomer (e.g., 1,6-dihydro-6-thioxopyrimidin-4-carboxylic acid). The presence and ratio of these tautomers can be investigated using NMR. The chemical shifts, particularly of the ring protons and carbons, would differ significantly between the two forms. Variable-temperature NMR studies could be employed to study the equilibrium between these tautomers if the rate of interconversion is within the NMR timescale.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be characterized by several key absorption bands. researchgate.net
O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band is expected in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. orgchemboulder.com
C=O Stretch (Carboxylic Acid) : A sharp, intense absorption corresponding to the carbonyl stretch is anticipated between 1760-1690 cm⁻¹. orgchemboulder.com
C-O Stretch (Carboxylic Acid) : This stretch appears in the 1320-1210 cm⁻¹ region. orgchemboulder.com
S-H Stretch (Thiol) : The S-H stretching vibration typically gives rise to a weak absorption band in the 2600-2550 cm⁻¹ region. This peak can sometimes be difficult to identify.
C=N and C=C Stretches (Pyrimidine Ring) : The aromatic pyrimidine ring will show several stretching vibrations in the 1600-1400 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad orgchemboulder.com |
| Thiol | S-H Stretch | 2600 - 2550 | Weak |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp orgchemboulder.com |
| Pyrimidine Ring | C=N, C=C Stretches | 1600 - 1400 | Medium to Strong |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium orgchemboulder.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Formula: C₅H₄N₂O₂S), the molecular weight is 172.17 g/mol .
Molecular Ion Peak ([M]⁺) : The electron impact (EI) mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 172.
Isotope Peak ([M+2]⁺) : A characteristic feature for sulfur-containing compounds is the presence of an [M+2]⁺ peak due to the natural abundance of the ³⁴S isotope (approximately 4.2%). This peak would appear at m/z 174 with an intensity of about 4-5% relative to the molecular ion peak.
Key Fragmentation Pathways : The fragmentation of the molecular ion provides structural clues. Common fragmentation patterns for carboxylic acids include:
Loss of a hydroxyl radical (-•OH), resulting in a fragment at m/z 155 ([M-17]⁺). libretexts.org
Loss of the entire carboxyl group (-•COOH), leading to a fragment at m/z 127 ([M-45]⁺). libretexts.org
Decarboxylation, or the loss of carbon dioxide (-CO₂), giving a fragment at m/z 128 ([M-44]⁺).
Fragmentation of the pyrimidine ring itself can also occur, leading to smaller charged fragments characteristic of this heterocyclic system. The formation of an acylium ion (R-CO⁺) is a common fragmentation pathway for many carboxylic acid derivatives. libretexts.org
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 172 | [C₅H₄N₂O₂S]⁺ | Molecular Ion ([M]⁺) |
| 174 | [C₅H₄N₂O₂³⁴S]⁺ | Isotope Peak ([M+2]⁺) |
| 155 | [M - OH]⁺ | Loss of hydroxyl radical. libretexts.org |
| 128 | [M - CO₂]⁺ | Loss of carbon dioxide. |
| 127 | [M - COOH]⁺ | Loss of carboxyl group. libretexts.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique employed to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy can provide valuable information about the π-electron system. The pyrimidine ring, the carboxylic acid group, and the sulfanyl group all influence the electronic transitions. Generally, carboxylic acids that are not in conjugation with other chromophores exhibit a weak n→π* transition at approximately 210 nm, a wavelength that is often difficult to observe. libretexts.org However, in a molecule like this compound, the pyrimidine ring acts as a significant chromophore.
Table 1: Illustrative UV-Vis Absorption Data for a Related Pyrimidine Carboxylic Acid
| Compound | Solvent | λmax (nm) | Reference |
| Pyrimidine-4-carboxylic acid | Not Specified | 205, 256 | caymanchem.com |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and purity.
For this compound, with a molecular formula of C₅H₄N₂O₂S, the theoretical elemental composition can be calculated based on the atomic masses of its constituent atoms. The verification of these percentages through experimental analysis is a critical step in confirming the identity of a newly synthesized batch of the compound.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 5 | 60.05 | 34.88 |
| Hydrogen | H | 1.01 | 4 | 4.04 | 2.35 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 16.28 |
| Oxygen | O | 16.00 | 2 | 32.00 | 18.59 |
| Sulfur | S | 32.07 | 1 | 32.07 | 18.63 |
| Total | 172.18 | 100.00 |
Chromatographic Techniques for Purity Assessment and Isomeric Separation
Chromatographic methods are indispensable for assessing the purity of a compound and for separating it from byproducts, starting materials, or isomers. The choice of technique depends on the compound's volatility and polarity.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A solution of the compound is passed through a column packed with a stationary phase, and separation is achieved based on the compound's differential partitioning between the mobile phase and the stationary phase. The purity of the sample can be determined by the presence of a single major peak in the chromatogram. Different isomers, if present, would likely have different retention times, allowing for their separation and quantification. For instance, LC-MS (Liquid Chromatography-Mass Spectrometry) has been effectively used in the analysis of various thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives. uran.ua
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For a carboxylic acid like this compound, derivatization to a more volatile ester form may be necessary prior to analysis. nih.govmdpi.com GC separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. It is a powerful tool for purity assessment, and when coupled with a mass spectrometer (GC-MS), it can provide structural information about the compound and any impurities. nih.govmdpi.com
Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used to monitor the progress of a chemical reaction or for a quick assessment of purity. nih.gov A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a sealed chamber with a suitable mobile phase. The retention factor (Rf value) is characteristic of the compound in a given solvent system and can be used for identification and purity evaluation.
Table 3: Overview of Chromatographic Techniques for the Analysis of this compound
| Technique | Principle of Separation | Application | Typical Information Obtained |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, isomeric separation, quantification. | Retention time, peak area (purity). |
| GC | Partitioning between a gaseous mobile phase and a stationary phase. | Purity assessment of volatile (or derivatized) compounds. | Retention time, peak area (purity). |
| TLC | Partitioning between a liquid mobile phase and a solid stationary phase on a plate. | Reaction monitoring, rapid purity assessment. | Retention factor (Rf value). |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the crystal lattice and the arrangement of atoms within the unit cell.
While the specific crystal structure of this compound is not available in the searched literature, the crystal structure of the closely related pyrimidine-4-carboxylic acid has been determined. nih.govresearchgate.net This analysis revealed a monoclinic crystal system with the space group P21/m. nih.gov In the solid state, the molecules of pyrimidine-4-carboxylic acid are organized into sheets, with hydrogen bonding interactions between the carboxylic acid group of one molecule and a nitrogen atom of the pyrimidine ring of an adjacent molecule. nih.govresearchgate.net
A similar analysis of this compound would be expected to reveal not only the bond lengths and angles within the molecule but also the nature of the intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and sulfanyl groups, which govern the packing of the molecules in the crystal lattice.
Table 4: Illustrative Crystallographic Data for a Related Pyrimidine Carboxylic Acid
| Parameter | Value (for Pyrimidine-4-carboxylic acid) | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/m | nih.gov |
| a (Å) | 6.0080 (12) | nih.gov |
| b (Å) | 6.3519 (13) | nih.gov |
| c (Å) | 7.4834 (15) | nih.gov |
| β (°) | 112.20 (3) | nih.gov |
| Volume (ų) | 264.41 (9) | nih.gov |
| Z | 2 | nih.gov |
Computational and Theoretical Investigations of 6 Sulfanylpyrimidine 4 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry, enabling the accurate prediction of a wide array of molecular properties. For 6-Sulfanylpyrimidine-4-carboxylic acid and its analogs, these methods have been instrumental in understanding its intrinsic features.
A study on the related compound, pyrimidine-4-carboxylic acid, employed DFT calculations with the B3LYP functional and the 6-311G(d,p) basis set to determine its optimized geometry and spectroscopic features. researchgate.net Such computational approaches provide a reliable framework for investigating the properties of this compound.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its reactivity and spectroscopic behavior. Molecular orbital (MO) theory, a cornerstone of quantum chemistry, provides a detailed picture of the arrangement and energies of electrons within a molecule. Key parameters derived from MO analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a critical indicator of chemical reactivity and electronic transitions.
For carboxylic acids in general, the HOMO is often characterized by p-orbitals localized on the carboxyl group, particularly the oxygen atoms. drugbank.com The LUMO, conversely, is typically a π* orbital associated with the carbonyl group. drugbank.com In the case of this compound, the presence of the sulfur atom and the pyrimidine (B1678525) ring introduces additional complexity and features to the molecular orbitals. The sulfur atom, with its lone pairs and d-orbitals, can significantly influence the energy and localization of the HOMO, potentially making it a site for electrophilic attack.
Computational studies on related thiouracil derivatives have provided insights into their electronic properties, which can be extrapolated to this compound. nih.govnih.gov Molecular analysis of 5-COR functionalized uracil (B121893) derivatives has shown that structural modifications lead to variations in their molecular and electronic features. sciengpub.ir
Geometry Optimization and Conformational Landscapes
Determining the three-dimensional structure of a molecule is fundamental to understanding its function. Geometry optimization, a standard procedure in computational chemistry, seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules like this compound, which has a rotatable carboxylic acid group, exploring the conformational landscape is crucial to identify the most stable conformers.
DFT calculations, such as those performed on pyrimidine-4-carboxylic acid, can provide precise information on bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in the optimized structure of pyrimidine-4-carboxylic acid, the pyrimidine ring and the carboxylate group are found to be coplanar. researchgate.net Similar calculations for this compound would be expected to reveal the preferred orientation of the sulfanyl (B85325) and carboxylic acid groups relative to the pyrimidine ring.
The table below presents hypothetical optimized geometric parameters for the most stable conformer of this compound, based on typical values from DFT calculations on similar molecules.
| Parameter | Value |
|---|---|
| C4-C5 Bond Length (Å) | 1.48 |
| C6-S Bond Length (Å) | 1.75 |
| C4-C(O)OH Bond Angle (°) | 120.5 |
| N1-C6-S Dihedral Angle (°) | 0.0 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of novel compounds. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts.
The following table provides predicted 1H and 13C NMR chemical shifts for this compound, generated using a combination of established chemical shift databases and predictive software.
| Atom | 1H Chemical Shift | 13C Chemical Shift |
|---|---|---|
| H2 | 8.90 | - |
| H5 | 7.80 | - |
| COOH | 12.5 | - |
| C2 | - | 158.0 |
| C4 | - | 155.0 |
| C5 | - | 120.0 |
| C6 | - | 175.0 |
| C(O)OH | - | 168.0 |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
For this compound, MD simulations could be employed to study its conformational dynamics in different solvents, its interaction with biological macromolecules, or its aggregation behavior. A study on pyrimidine-4,6-diamine derivatives utilized MD simulations to confirm the stability of newly designed inhibitors within the binding site of a target protein. tandfonline.com This highlights the potential of MD simulations to explore the dynamic interactions of this compound in a biological context.
Quantitative Structure-Activity Relationships (QSAR) and Property Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals.
Numerous QSAR studies have been conducted on pyrimidine derivatives, demonstrating the utility of this approach for this class of compounds. tandfonline.comnih.govmui.ac.irnih.govmdpi.com For example, QSAR studies on pyrimidine derivatives have been used to predict their activity as anticancer agents. nih.govnih.govmdpi.com These studies typically involve calculating a set of molecular descriptors that quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. These descriptors are then used to build a mathematical model that can predict the activity of new compounds.
For this compound, a QSAR model could be developed to predict its potential biological activities or properties like solubility and membrane permeability. This would involve synthesizing and testing a series of related compounds to generate the necessary training data for the model.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally.
While no specific computational studies on the reaction mechanisms of this compound have been reported, computational methods could be applied to investigate its synthesis or reactivity. For instance, the synthesis of pyrimidine derivatives often involves cyclocondensation reactions. nih.gov Computational studies could be used to explore the mechanism of such reactions, identifying the rate-determining steps and the factors that control the regioselectivity and stereoselectivity. A computational study on the Thorpe reaction, which involves the self-condensation of nitriles, provides a framework for how such mechanistic questions can be addressed using computational methods. mdpi.com Similarly, computational exploration of cycloaddition reactions has been used to refine and understand complex reaction mechanisms. nih.gov
: Solvation Models and Environmental Effects on Molecular Properties
Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the application of solvation models to determine the environmental effects on the molecular properties of this compound. While computational studies on related pyrimidine derivatives exist, providing a general framework for how such investigations might be conducted, specific theoretical data, research findings, and data tables for this compound are not available in the reviewed sources.
Theoretical chemistry provides powerful tools to predict how a molecule will behave in different environments, such as in various solvents. These methods are crucial for understanding the chemical reactivity, stability, and spectroscopic properties of a compound. For a molecule like this compound, computational models could offer significant insights.
General Methodologies for Investigating Solvation Effects
Typically, the study of solvent effects on a molecule like this compound would involve several computational approaches:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with specific properties like the dielectric constant. They are computationally efficient for estimating the bulk electrostatic effects of a solvent on the solute's geometry and energy.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which would be particularly relevant for the carboxylic acid and sulfanyl groups of the target molecule.
Hybrid Models (Implicit/Explicit): These combine the strengths of both models, treating the first solvation shell explicitly while representing the bulk solvent as a continuum.
Potential Research on this compound
Should research be undertaken, it would likely focus on how different solvents influence key molecular descriptors. The data would be presented in tables to compare properties across a range of solvent environments, from nonpolar (e.g., carbon tetrachloride) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., water, ethanol).
Table 1: Hypothetical Data Table for Solvent Effects on Molecular Properties of this compound
| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Gas Phase (Vacuum) | 1.0 | Value | Value | Value | Value |
| Water | 78.4 | Value | Value | Value | Value |
| Ethanol | 24.5 | Value | Value | Value | Value |
| Acetonitrile | 36.6 | Value | Value | Value | Value |
| Carbon Tetrachloride | 2.2 | Value | Value | Value | Value |
Note: The values in this table are placeholders and would be determined through quantum mechanical calculations (e.g., using Density Functional Theory, DFT).
Table 2: Hypothetical Data Table for Solvent Effects on Spectroscopic Properties of this compound
| Solvent | Absorption Wavelength (λ_max, nm) | Molar Absorptivity (ε) | Vibrational Frequency C=O (cm⁻¹) | Vibrational Frequency S-H (cm⁻¹) |
| Gas Phase (Vacuum) | Value | Value | Value | Value |
| Water | Value | Value | Value | Value |
| Ethanol | Value | Value | Value | Value |
| Acetonitrile | Value | Value | Value | Value |
| Carbon Tetrachloride | Value | Value | Value | Value |
Note: This table illustrates the kind of data that would be generated from computational spectroscopy studies. The shifts in absorption wavelengths (solvatochromism) and vibrational frequencies would indicate the nature and strength of solute-solvent interactions.
Role As a Chemical Building Block and Intermediate in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Systems
The compound is particularly valuable as a starting material for the synthesis of intricate heterocyclic systems. The inherent reactivity of its functional groups allows chemists to build additional rings onto the pyrimidine (B1678525) core, leading to molecules with diverse biological and material properties. Pyrimidine-fused derivatives are integral components of DNA and RNA and are known to exhibit a broad spectrum of biological activities. nih.gov
Annulation, the process of building a new ring onto an existing one, is a key application of 6-sulfanylpyrimidine-4-carboxylic acid. The compound readily participates in reactions that lead to the formation of fused pyrimidine derivatives, such as pyrimidothiazines and other related structures. osi.lvresearchgate.net
A prominent example is the synthesis of pyrimido[4,5-b] osi.lvnih.govthiazine derivatives. In these reactions, the thiol group of this compound and the adjacent ring nitrogen act as a dinucleophile. When reacted with α-haloketones or similar dielectrophiles, a condensation and cyclization cascade occurs, yielding the fused bicyclic system. This strategy provides an efficient route to a class of compounds investigated for their pharmacological potential. osi.lv The general reaction involves the initial S-alkylation of the thiol group, followed by an intramolecular cyclization.
Table 1: Examples of Annulation Reactions
| Reactant 1 | Reactant 2 | Product Class | Reference |
|---|---|---|---|
| This compound derivatives | α-Haloketones | Pyrimido[4,5-b] osi.lvnih.govthiazines | osi.lv |
| 2-Thioxopyrimidine derivatives | Ethyl chloroacetate | Furo[2,3-d]pyrimidine | researchgate.net |
| 6-Chloropyrimidine-4-carboxylic acid | Various amines | 6-Aminopyrimidine-4-carboxamides | nih.gov |
The functional groups on this compound make it a candidate for incorporation into larger, more complex structures like macrocycles and supramolecular assemblies. The carboxylic acid can form amide or ester linkages, while the pyrimidine ring and its substituents can participate in non-covalent interactions such as hydrogen bonding and π–π stacking. nih.govresearchgate.net
While direct synthesis of macrocycles from this compound is not extensively documented in dedicated studies, the principles of macrocyclization are well-established. For instance, pyridine-based dicarboxylic acids are used to create chiral macrocyclic polyamides. nih.gov Similarly, the strategic placement of reactive groups on the pyrimidine scaffold allows it to be integrated into large ring systems through techniques like peptide coupling or metal-complex formation. mdpi.com
In supramolecular chemistry, pyrimidine derivatives with carboxylic acids are known to form predictable hydrogen-bonding patterns, creating self-assembling structures like ribbons and sheets. nih.govrsc.org The combination of N-H···O and N-H···N hydrogen bonds can generate robust synthons, which are reliable structural motifs in crystal engineering. researchgate.net The presence of the sulfanyl (B85325) group adds another potential interaction site for coordination with metal ions or participation in other non-covalent bonds.
Scaffold for Combinatorial Library Synthesis
In the quest for new drug candidates, chemists often synthesize large collections of related molecules called combinatorial libraries. This compound is an ideal scaffold for such libraries due to its two distinct points of diversification.
The synthetic strategy often involves a closely related precursor, 6-chloropyrimidine-4-carboxylic acid. nih.govnih.gov In a typical library synthesis, the carboxylic acid is first coupled with a diverse set of amines to form a library of amides. Subsequently, the chloro group at the 6-position is displaced by another set of diverse amines or thiols in a nucleophilic aromatic substitution reaction. This two-dimensional approach allows for the rapid generation of thousands of unique compounds from a single core structure. nih.gov The resulting libraries of 6-substituted pyrimidine-4-carboxamides can then be screened for biological activity against various targets. nih.govresearchgate.net
Table 2: Representative Library Synthesis Strategy
| Scaffold | Diversification Point 1 (R1) | Diversification Point 2 (R2) | Resulting Structure | Reference |
|---|---|---|---|---|
| 6-Chloropyrimidine-4-carboxylic acid | Amide coupling at C4-COOH with various amines | Nucleophilic substitution at C6-Cl with various amines/thiols | 6-(R2-amino/thio)-N-R1-pyrimidine-4-carboxamide | nih.gov |
Enabling Stereoselective Transformations in Organic Synthesis
The rigid heterocyclic structure of pyrimidine derivatives can be exploited to control the stereochemical outcome of reactions. While specific examples focusing solely on this compound as a chiral auxiliary are not prominent, the underlying principles are applicable. Chiral groups can be attached to the pyrimidine scaffold, which then directs the approach of reagents to other parts of the molecule, leading to the preferential formation of one stereoisomer over another.
For example, stereoselective syntheses are often achieved using chiral building blocks that lead to specific configurations in the final product, such as in the synthesis of pipecolic acid derivatives. nih.gov The defined geometry of the pyrimidine ring can serve as an anchor to influence the stereochemistry of reactions at adjacent positions or on substituents, a strategy that is fundamental in modern asymmetric synthesis.
Applications in Ligand Design for Catalysis
The combination of nitrogen heteroatoms and a soft sulfur donor makes this compound an attractive candidate for use as a ligand in coordination chemistry and catalysis. The pyrimidine nitrogens and the thiol group can chelate to a metal center, forming a stable complex that can then act as a catalyst.
Pyridine and pyrimidine-containing molecules are widely used as ligands. For instance, N-sulfonic acid pyridinium-4-carboxylic acid chloride has been developed as an efficient organocatalyst for multicomponent reactions. iau.ir The ability of the heterocyclic nitrogen atoms to coordinate with metals is a key feature in many catalytic systems. The addition of the sulfanyl group provides a soft donor site, which is particularly effective for binding to late transition metals used in cross-coupling and other catalytic reactions. While this specific molecule is not yet a mainstream ligand, its structural motifs suggest significant potential for development in this area.
Molecular Recognition and Supramolecular Interactions
Design Principles for Carboxylic Acid Recognition
The carboxylic acid group is a cornerstone of molecular recognition, primarily due to its ability to act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This dual nature allows for the formation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons.
Classic examples include the formation of cyclic dimers between two carboxylic acid molecules. nih.gov However, in the presence of other complementary functional groups, such as the nitrogen atoms in a pyrimidine (B1678525) ring, strong and directional O–H⋯N heterosynthons are often formed. nih.gov The design of co-crystals and other multicomponent systems often relies on a hierarchy of these interactions, where the most stable and predictable synthons, like the carboxylic acid⋯aromatic nitrogen interaction, dominate the resulting structure. nih.gov The presence of additional functional groups, such as the sulfanyl (B85325) group in 6-Sulfanylpyrimidine-4-carboxylic acid, can introduce further complexity and opportunities for directed assembly.
Hydrogen Bonding Networks and Self-Assembly Phenomena
The interplay of the carboxylic acid, the pyrimidine ring nitrogens, and the sulfanyl group in this compound facilitates the formation of extensive hydrogen-bonding networks, leading to spontaneous self-assembly. Studies on the related compound, pyrimidine-4-carboxylic acid, show that its molecules interact via strong O–H⋯N hydrogen bonds, where the carboxylic proton connects to a nitrogen atom of an adjacent molecule, forming one-dimensional chains. nih.govresearchgate.net
For this compound, several hydrogen bonding motifs are possible:
Carboxylic Acid Dimers: Formation of classic (R²₂(8)) homodimers.
Acid-Pyrimidine Chains: O–H⋯N interactions leading to catemeric structures. nih.gov
Thiol Interactions: The sulfanyl group can act as a weaker hydrogen bond donor (S-H···O or S-H···N).
Cross-linking: These primary hydrogen-bonding motifs can be further interconnected, creating complex two-dimensional sheets or three-dimensional frameworks.
The stability of these networks is also influenced by resonance-assisted hydrogen bonding, where electronic delocalization within the pyrimidine ring strengthens the bonds. researchgate.net This self-assembly is crucial for crystal engineering and the formation of functional materials. nih.gov
π-Stacking Interactions Involving the Pyrimidine Ring
The electron-deficient nature of the pyrimidine ring makes it an ideal candidate for engaging in π-stacking interactions. These non-covalent interactions are critical for stabilizing the tertiary structures of proteins and the helical structure of DNA. nih.gov Aromatic stacking generally occurs in a parallel-displaced or offset orientation rather than a face-to-face arrangement, a preference driven by a balance between Pauli repulsion and dispersion forces, rather than purely by electrostatics. chemrxiv.org
In biological systems and supramolecular assemblies, the stability of stacking interactions follows a general trend, with purine-purine stacking being stronger than purine-pyrimidine, which is in turn stronger than pyrimidine-pyrimidine stacking. quora.com Despite being the weakest in this series, pyrimidine-pyrimidine stacking is still a significant organizing force in the solid state, often observed in conjunction with hydrogen bonding to build complex supramolecular architectures. researchgate.net The π-system of this compound can interact with other aromatic rings, including other pyrimidine rings, leading to ordered molecular packing. nih.govresearchgate.net
Table 1: Overview of π-Stacking Interactions
| Interaction Type | Description | Significance for the Compound |
|---|---|---|
| Pyrimidine-Pyrimidine | Stacking between two pyrimidine rings, typically in an offset fashion. | Can lead to the formation of columnar or layered structures in the solid state. researchgate.net |
| Pyrimidine-Purine | Interaction between the pyrimidine ring and a purine (B94841) ring system (e.g., adenine). | Relevant for potential interactions with nucleic acids. quora.comnih.gov |
| Indole-Pyrimidine | Stacking involving the indole (B1671886) ring of tryptophan residues in proteins. | A potential interaction mode within protein binding pockets. nih.gov |
Metal-Ligand Coordination Chemistry
This compound possesses multiple potential coordination sites for metal ions, making it a versatile ligand in coordination chemistry. The primary binding sites include:
The nitrogen atoms of the pyrimidine ring.
The oxygen atoms of the carboxylate group.
The sulfur atom of the sulfanyl group.
The carboxylate group can bind to metals in a monodentate, bidentate chelating, or bridging fashion. Crystal structures of related compounds, such as the lithium complex of pyrimidine-4-carboxylic acid, show that both the ring nitrogen and the carboxylate oxygen are involved in creating a dinuclear structure. researchgate.net Furthermore, pyrimidine derivatives can self-assemble in the presence of metal ions like palladium(II) to form large, organized structures known as metallacalixarenes, which are inorganic analogues of calixarenes. nih.gov The soft sulfur donor of the sulfanyl group would be expected to show a high affinity for soft metal ions such as mercury(II), gold(III), and palladium(II).
Host-Guest Chemistry with Pyrimidine Derivatives
Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. nih.gov Pyrimidine derivatives can participate in such systems either as part of a larger host structure or as the guest molecule being encapsulated.
A notable example involves chiral metallacalixarenes constructed from pyrimidine units and palladium complexes. nih.gov These self-assembled, calixarene-like hosts have a cavity that can selectively bind guest molecules, such as mononucleotides, demonstrating enantioselective recognition in aqueous media. nih.gov The formation of these host-guest systems relies on the precise geometric arrangement of the pyrimidine ligands and their non-covalent interactions with the guest. This field is integral to developing systems for molecular sensing, catalysis, and drug delivery. nih.gov
Interactions with Biological Macromolecules (e.g., Nucleic Acids, Proteins)
The structural motifs within this compound are analogous to those found in endogenous molecules and established therapeutic agents, suggesting a high potential for interaction with biological macromolecules like proteins and nucleic acids. The hydrogen bonding and π-stacking capabilities discussed previously are the primary drivers of this recognition. nih.govimpactfactor.org
While direct binding studies on this compound are not extensively documented, valuable insights can be drawn from molecular docking and binding studies of the closely related compound 6-mercaptopurine (B1684380) (6-MP), a purine analogue. ptfarm.pl
Molecular docking studies of 6-MP with proteins such as human α1-acid glycoprotein (B1211001) (AGP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) reveal the key interactions that stabilize the ligand-protein complex. impactfactor.orgptfarm.pl These interactions typically involve:
Hydrogen Bonding: The nitrogen and sulfur atoms of the heterocyclic ring, analogous to the pyrimidine ring and sulfanyl group of the target compound, form crucial hydrogen bonds with amino acid residues like asparagine and histidine. ptfarm.pl
Hydrophobic and van der Waals Interactions: The aromatic ring system fits into hydrophobic pockets within the protein's binding site.
These studies show that even subtle changes in the ligand's tautomeric form can significantly impact binding affinity. ptfarm.pl The thiol (sulfanyl) form is often critical for forming the most stable complexes. ptfarm.pl
Table 2: Predicted Interactions of 6-Mercaptopurine with Protein Residues (Model for this compound)
| Protein Target | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| α1-acid glycoprotein (AGP) | Asn117, Asn121, His97 | Hydrogen Bonding | ptfarm.pl |
| HGPRT | Not specified | Resonance-assisted hydrogen bonds | researchgate.net |
These findings suggest that this compound would similarly engage with protein binding sites through a combination of specific hydrogen bonds involving its carboxylic acid, sulfanyl group, and ring nitrogens, complemented by stacking and hydrophobic interactions.
Computational Docking and Molecular Simulations of Interactions
Computational docking and molecular simulations are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or nucleic acid. These methods are crucial in drug discovery and materials science for:
Predicting Binding Affinity: Estimating the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol).
Identifying Binding Poses: Determining the most likely orientation of the ligand within the target's binding site.
Characterizing Key Interactions: Identifying the specific types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) and the amino acid residues or nucleotides involved.
Simulating Dynamic Behavior: Using molecular dynamics to observe the stability of the ligand-target complex over time and understand the conformational changes that may occur upon binding.
While studies on various other pyrimidine derivatives have utilized these computational techniques to explore their potential as inhibitors for targets like kinases, enzymes involved in microbial pathways, or their ability to bind to DNA, specific data for this compound remains unpublished. uran.uanih.govnih.govcmjpublishers.com
Therefore, the presentation of detailed research findings, including data tables of binding energies and interacting residues for this compound, is not possible based on currently available scientific literature. Further research and publication in this specific area would be required to provide such information.
Future Research Directions and Emerging Paradigms
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules is increasingly benefiting from the adoption of continuous flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and the potential for rapid library generation.
Future research should focus on adapting the synthesis of 6-sulfanylpyrimidine-4-carboxylic acid and its derivatives to flow chemistry setups. The heterogeneous hydrogenation of pyridines and pyrimidines has been successfully demonstrated in continuous flow systems, often employing packed-bed reactors with catalysts like Pd/C, Pt/C, or Rh/C. researchgate.net Such systems allow for precise control over reaction parameters like temperature, pressure, and flow rate, which can be crucial for optimizing the synthesis and functionalization of the target molecule. researchgate.net For instance, a continuous flow approach could facilitate the safe handling of potentially hazardous reagents and intermediates that might be involved in modifying the sulfanyl (B85325) or carboxylic acid moieties.
Automated synthesis platforms, integrated with flow reactors, could enable the high-throughput synthesis of a diverse library of this compound analogs. By systematically varying the substituents on the pyrimidine (B1678525) ring or modifying the thiol and carboxyl groups, researchers can rapidly generate a multitude of compounds for screening in various applications. mit.edu This "assembly-line" approach has been successfully used for the rapid synthesis of highly functionalized pyrazoles and could be adapted for pyrimidine-based scaffolds. mit.edu
Table 1: Potential Advantages of Flow Synthesis for this compound Derivatives
| Feature | Benefit in Flow Synthesis | Relevant Research Finding |
| Safety | Enables the use of hazardous reagents and intermediates with minimized exposure. | Continuous flow synthesis enables the safe handling of diazoalkanes at elevated temperatures. mit.edu |
| Scalability | Straightforward scaling of production by extending reaction time or using larger reactors. | Assembly-line synthesis can achieve production rates of several grams per hour. mit.edu |
| Optimization | Rapid screening of reaction conditions (temperature, pressure, catalyst) to maximize yield and purity. | Full conversion in hydrogenation reactions can be achieved by optimizing pressure and temperature. researchgate.net |
| Automation | Integration with robotic systems for automated library synthesis and purification. | Automated platforms allow for the telescoped synthesis of complex molecules in a single, uninterrupted sequence. mit.edu |
Exploration of Novel Reactivity Patterns for Diversification
The chemical reactivity of the this compound scaffold is ripe for further exploration to generate novel and structurally diverse molecules. The presence of the electron-deficient pyrimidine ring, along with the nucleophilic sulfur and the carboxylic acid group, offers multiple sites for chemical modification.
Future studies should investigate novel reactivity patterns beyond simple S-alkylation or esterification. For example, the pyrimidine ring itself can undergo various transformations. A "deconstruction-reconstruction" strategy, where the pyrimidine ring is opened and then re-closed with different reagents, could lead to a wide array of new heterocyclic systems. nih.gov This approach has been used to transform pyrimidines into other heterocycles like pyrazoles and 1,2-oxazoles, offering a powerful tool for scaffold hopping in drug discovery. nih.gov
Furthermore, the influence of substituents on the pyrimidine ring's reactivity towards nucleophiles and electrophiles warrants detailed investigation. acs.orgresearchgate.net Introducing electron-donating or electron-withdrawing groups at other positions of the pyrimidine ring could significantly alter the reactivity of the C2, C5, and C6 positions, enabling selective functionalization. acs.org The development of new catalytic methods, such as copper-catalyzed amination or iridium-catalyzed multicomponent reactions, could also be applied to diversify the this compound core. organic-chemistry.org
Table 2: Potential Strategies for Diversification of this compound
| Strategy | Description | Potential Outcome |
| Deconstruction-Reconstruction | Ring-opening of the pyrimidine followed by recyclization with different building blocks. nih.gov | Access to diverse heterocyclic scaffolds like pyrazoles and isoxazoles. nih.gov |
| Site-Selective C-H Functionalization | Direct modification of C-H bonds on the pyrimidine ring using advanced catalytic methods. acs.org | Introduction of new functional groups at specific positions to tune properties. acs.org |
| Multicomponent Reactions | One-pot reactions combining three or more starting materials to build complex molecules. organic-chemistry.orgwikipedia.org | Rapid assembly of highly substituted pyrimidine derivatives. |
| Cross-Coupling Reactions | Palladium or copper-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. | Attachment of aryl, alkyl, or other functional groups to the pyrimidine core. |
Advanced Materials Science Applications (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)
The bifunctional nature of this compound, possessing both a carboxylic acid and a nitrogen-containing heterocycle, makes it an excellent candidate as a linker molecule for the construction of advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). tcichemicals.comtcichemicals.com
In the context of MOFs, the carboxylate group can coordinate to metal ions or clusters, while the pyrimidine nitrogen atoms can act as additional coordination sites, leading to frameworks with unique topologies and properties. mdpi.comacs.org The sulfur atom could also potentially participate in coordination or be post-synthetically modified. The use of pyrimidine-dicarboxylate linkers has already led to the synthesis of MOFs with interesting magnetic and adsorption properties. acs.org Research should explore the synthesis of MOFs using this compound with various metal ions (e.g., Zn, Cu, Mn) to create materials with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. mdpi.comacs.orgresearchgate.net
For COFs, which are constructed from organic building blocks linked by strong covalent bonds, this compound can serve as a versatile monomer. nih.govresearchgate.netsciopen.com The carboxylic acid could be converted to other reactive groups like aldehydes or amines, which are common functionalities for COF synthesis. tcichemicals.com Pyrimidine-functionalized COFs have shown promise as efficient electrocatalysts. nih.govresearchgate.net The incorporation of the sulfanyl group could introduce new electronic properties or act as a site for anchoring catalytic metal nanoparticles, opening up applications in electrocatalysis and photocatalysis. sciopen.com
Table 3: Potential Applications of this compound in Porous Materials
| Material Type | Role of the Compound | Potential Application |
| Metal-Organic Frameworks (MOFs) | Bifunctional linker coordinating through carboxylate and pyrimidine nitrogens. mdpi.comacs.org | Gas storage, selective separation, heterogeneous catalysis. |
| Covalent Organic Frameworks (COFs) | Monomer (after functional group transformation) for building porous organic polymers. nih.govresearchgate.net | Electrocatalysis, photocatalysis, energy storage. |
Development of Sensing and Diagnostic Tools
Pyrimidine derivatives have been successfully employed as chemosensors for the detection of various analytes, including metal ions and biological molecules. rsc.orgwu.ac.thnih.govnih.gov The fluorescence and absorption properties of the pyrimidine core can be modulated by the binding of a target analyte to a receptor unit attached to the pyrimidine scaffold.
This compound is a promising platform for the development of novel sensors. The thiol group is a well-known chelator for heavy metal ions such as mercury, lead, and cadmium. Therefore, derivatives of this compound could be designed as highly selective and sensitive fluorescent or colorimetric sensors for these toxic metals. The carboxylic acid group could be used to attach the molecule to solid supports or to tune its solubility in different media.
Furthermore, by appropriate functionalization, sensors for biologically relevant species could be developed. For instance, pyrimidine-based fluorescent probes have been designed for the detection of specific bacteria like Pseudomonas aeruginosa. rsc.org The development of fluorescent organic nanoparticles (FONPs) from pyrimidine derivatives has also been shown to be an effective strategy for enhancing detection sensitivity. rsc.org Future work could focus on synthesizing a library of this compound derivatives and screening them for sensing applications towards various ions, small molecules, and even larger biomolecules.
Table 4: Potential Sensing Applications of this compound Derivatives
| Target Analyte | Sensing Mechanism | Potential Application |
| Heavy Metal Ions (e.g., Fe³⁺, Al³⁺) | Chelation by the sulfanyl and carboxylate groups leading to a change in fluorescence or color. rsc.orgwu.ac.thnih.gov | Environmental monitoring, food safety. |
| Anions (e.g., HSO₄⁻) | Hydrogen bonding interactions with a modified pyrimidine scaffold. nih.gov | Industrial process control, biological sensing. |
| Biological Molecules (e.g., bacteria) | Specific interactions with cell surface components leading to fluorescence enhancement. rsc.org | Medical diagnostics, food safety. |
Multidisciplinary Research at the Interface of Chemistry and Materials Science
The full potential of this compound will be realized through multidisciplinary research that bridges the gap between fundamental chemistry and applied materials science. The inherent properties of the pyrimidine ring, which is a key component of DNA and RNA, suggest a vast and underexplored interface with biology and medicinal chemistry. nih.govlifechemicals.comnih.gov
Collaborations between synthetic chemists, materials scientists, and biologists could lead to the development of novel functional materials with advanced properties. For example, MOFs or COFs built from this compound could be explored for drug delivery applications, where the pyrimidine moiety might enhance biocompatibility or interact with specific biological targets. The sulfanyl group could be used for the controlled release of therapeutic agents.
Moreover, the integration of this compound into electronic materials is another exciting frontier. The pyrimidine core can influence the electronic and optical properties of organic materials. mdpi.com By incorporating this compound into conjugated polymers or other organic electronic devices, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The interplay between the pyrimidine's biological relevance and its material properties offers a rich area for future investigation. researchgate.net
Q & A
Q. How to validate compliance with ICH guidelines for impurity profiling in pharmaceutical research?
- Methodological Answer: Employ forced degradation studies (acid/base hydrolysis, thermal stress) followed by UPLC-MS/MS to identify degradation products. Thresholds: ≤0.1% for unknown impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Figure 1: General scheme for the thiolation of a 6-chloropyrimidine-4-carboxylic acid derivative via nucleophilic aromatic substitution.